molecular formula C13H18N4O5S B13303885 3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one

3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one

Cat. No.: B13303885
M. Wt: 342.37 g/mol
InChI Key: QJGLFTFNBHUZKF-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperazine ring provides a scaffold that can interact with various biological targets, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one is unique due to the presence of both the nitrobenzenesulfonyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H18N4O5S

Molecular Weight

342.37 g/mol

IUPAC Name

3-amino-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]propan-1-one

InChI

InChI=1S/C13H18N4O5S/c14-6-5-13(18)15-7-9-16(10-8-15)23(21,22)12-4-2-1-3-11(12)17(19)20/h1-4H,5-10,14H2

InChI Key

QJGLFTFNBHUZKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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